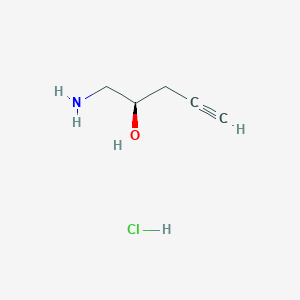![molecular formula C9H6FN3O3 B1413460 2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙酸 CAS No. 1929520-58-0](/img/structure/B1413460.png)
2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙酸
描述
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring fused with a benzene ring, along with a fluoro substituent and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of D-amino acid oxidase, which has implications in neurological research.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or phase change materials.
作用机制
Target of Action
Compounds with similar structures have been known to exhibit phytotoxic activity
Mode of Action
It is known that the presence of a halogen (F) at the C-6 position in the active form of similar compounds contributes to their activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been used in various fields, including as pharmaceuticals, anxiolytics, anticonvulsants, fungicides, and anti-inflammatories . This suggests that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines . This suggests that the compound may have potential as a drug candidate for cancer treatment.
生化分析
Biochemical Properties
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic applications in neurodegenerative diseases . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing the breakdown of neurotransmitters and enhancing cholinergic signaling.
Cellular Effects
The effects of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, it has shown the ability to inhibit cell proliferation and induce apoptosis . Additionally, it affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival. The modulation of gene expression by this compound can lead to changes in the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes such as AChE and BuChE . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to an accumulation of neurotransmitters in the synaptic cleft. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies in vitro have demonstrated that this compound can maintain its inhibitory effects on enzyme activity and cell proliferation over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory retention in animal models of neurodegenerative diseases . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The effects on metabolic flux and metabolite levels depend on the concentration and duration of exposure to the compound.
Transport and Distribution
The transport and distribution of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. For example, phosphorylation and ubiquitination can influence its localization and stability within the cell. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dichloro-6-fluorobenzene-1,3-diamine, under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the triazine derivative reacts with a suitable acetic acid precursor, such as bromoacetic acid, in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluoro substituent.
相似化合物的比较
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds share a similar triazine core structure and are known for their enzyme inhibitory properties.
4H-benzo[d][1,3]oxazines: These compounds have a similar fused ring system and are studied for their biological activities, including anticancer properties.
Indole derivatives: These compounds are prevalent in natural products and have significant biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is unique due to its specific combination of a triazine ring, a fluoro substituent, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O3/c10-5-1-2-7-6(3-5)9(16)13(12-11-7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYQBXVZLMDBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)
![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)



![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)



![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

